4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide
CAS No.:
Cat. No.: VC14573819
Molecular Formula: C22H18N4O
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18N4O |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 4-[4-(3-methylanilino)phthalazin-1-yl]benzamide |
| Standard InChI | InChI=1S/C22H18N4O/c1-14-5-4-6-17(13-14)24-22-19-8-3-2-7-18(19)20(25-26-22)15-9-11-16(12-10-15)21(23)27/h2-13H,1H3,(H2,23,27)(H,24,26) |
| Standard InChI Key | JBCRRCQSLMCSLQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N |
Introduction
4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide is a complex organic compound belonging to the class of phthalazine derivatives. It features a phthalazine core, an amide functional group, and a tolylamino substitution, contributing to its chemical properties and potential biological activities. The molecular formula of this compound is C18H18N4O, although some sources may list it as C22H18N4O due to variations in the structure or isomerism .
Synthesis
The synthesis of 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide typically involves multi-step organic reactions. A common approach includes the reaction of 4-toluidine with phthalic anhydride or its derivatives under controlled conditions. The yield and purity of the final product can be assessed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).
Biological Activity and Potential Applications
Phthalazine derivatives, including 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide, have been explored for their pharmacological properties, particularly in the development of anti-cancer agents. These compounds are hypothesized to interact with specific biological targets, such as enzymes or receptors associated with cancer pathways. The mechanism often involves disrupting cellular processes involved in cancer progression.
| Potential Application | Description |
|---|---|
| Anti-cancer Agents | Disrupting cancer cell proliferation and survival pathways |
| Therapeutic Applications | Potential use in treating various cancers and other diseases |
Research Findings and Future Directions
Research indicates that phthalazine derivatives exhibit anti-tumor activity by disrupting cellular processes involved in cancer progression. Further studies are required to elucidate specific interaction mechanisms at the molecular level. The ongoing exploration of phthalazine compounds suggests they may serve as scaffolds for designing new pharmaceuticals with enhanced efficacy and reduced side effects.
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